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Compound of Interest

2,5-Dibromo-1-methyl-1h-
Compound Name:
imidazole

cat. No.: B1586895

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials
science, certain molecular scaffolds emerge as exceptionally versatile and powerful building
blocks. 2,5-Dibromo-1-methyl-1H-imidazole (CAS No. 53857-59-3) is a preeminent example
of such a scaffold.[1] Its architecture, featuring an N-methylated imidazole core—a recognized
"privileged structure” in medicinal chemistry—is strategically functionalized with two bromine
atoms.[2] These halogens are not mere substituents; they are highly reactive handles for
selective, stepwise functionalization, primarily through metal-catalyzed cross-coupling
reactions.[3] This guide provides an in-depth exploration of the synthesis, core reactivity, and
practical applications of this pivotal intermediate, designed for researchers and developers who
require a blend of theoretical understanding and field-proven protocols.

Core Physicochemical Properties and Safety Data

A comprehensive understanding of a reagent's physical properties and safety profile is a
prerequisite for its effective and safe utilization in any laboratory setting.

Physicochemical Data

The fundamental properties of 2,5-Dibromo-1-methyl-1H-imidazole are summarized below for

quick reference.
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Property Value Source

CAS Number 53857-59-3 [4]

Molecular Formula CsHa4Bra2N2 [4]

Molecular Weight 239.90 g/mol [4]
2,5-dibromo-1-methyl-1H-

IUPAC Name o [4]
imidazole

Appearance Solid

Melting Point 76-82 °C

SMILES CN1C(=CN=C1Br)Br [4]
WVCRXJDDBGDCTA-

InChIKey [4]

UHFFFAOYSA-N

Hazard Identification and Safe Handling

According to the Globally Harmonized System (GHS), 2,5-Dibromo-1-methyl-1H-imidazole is
classified with significant hazards that demand rigorous adherence to safety protocols.[4]

GHS Classification Hazard Statement Precautionary Codes

Acute Toxicity, Oral (Category

2) H302: Harmful if swallowed P301 + P312 + P330
Skin Irritation (Category 2) H315: Causes skin irritation P302 + P352
Serious Eye Damage H318: Causes serious eye P280, P305 + P351 + P338 +
(Category 1) damage P310
H335: May cause respiratory
STOT SE (Category 3) P261, P304 + P340

irritation

Causality Behind Safety Measures: The specified hazards necessitate the use of
comprehensive Personal Protective Equipment (PPE), including safety goggles, chemical-
resistant gloves, and a lab coat. All manipulations should be performed within a certified
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chemical fume hood to mitigate the risk of respiratory irritation from dust or vapors. The risk of
serious eye damage (H318) is particularly critical; it implies that even brief contact can cause
irreversible harm, making eye protection non-negotiable.

Synthesis Pathway: From Precursor to Final
Product

The synthesis of 2,5-Dibromo-1-methyl-1H-imidazole is logically approached as a two-stage
process: first, the N-methylation of the parent imidazole, followed by a selective di-bromination.
This workflow ensures high yields and purity.
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Stage 1: N-Methylation
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Synthesis workflow for 2,5-Dibromo-1-methyl-1H-imidazole.
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Protocol 1: Synthesis of 1-Methylimidazole (Precursor)

The N-methylation of imidazole is a foundational step. While industrial routes may use
methanol at high temperatures, a common and effective laboratory-scale synthesis involves
deprotonation followed by alkylation.[5][6][7]

Methodology Rationale: This protocol utilizes a strong base to deprotonate the imidazole N-H,
forming a highly nucleophilic imidazolide anion. This anion then readily attacks the electrophilic
methyl group of the methylating agent (methyl iodide) in a classic SN2 reaction. Ethanol is
chosen as a solvent due to its ability to dissolve both imidazole and the base.

Step-by-Step Protocol:

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve
imidazole (5.0 g) in ethanol (100 mL).[5]

o Deprotonation: To the stirring solution, add sodium hydroxide (8.0 g) and continue stirring
until it has completely dissolved.[5] This step generates the reactive imidazolide anion.

o Methylation: Carefully add methyl iodide (10.0 mL) to the flask. Stir the mixture at room
temperature for 2-3 hours.[5] Reaction progress should be monitored by Thin Layer
Chromatography (TLC) to confirm the consumption of the starting material.

o Workup & Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal
volume of water to quench the reaction and dissolve inorganic salts.[5]

» Phase Separation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl
acetate or dichloromethane). Combine the organic layers.

» Drying & Concentration: Dry the combined organic extracts over anhydrous magnesium
sulfate (MgSOa), filter, and concentrate the filtrate under reduced pressure using a rotary
evaporator to yield crude 1-methylimidazole.[5] Purification can be achieved by distillation.

Protocol 2: Synthesis of 2,5-Dibromo-1-methyl-1H-
imidazole
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With the 1-methylimidazole precursor in hand, the next step is electrophilic bromination. The
electron-rich nature of the imidazole ring makes it susceptible to halogenation. The C2, C4, and
C5 positions are all activated, but the C2 and C5 positions are often the most reactive in N-
substituted imidazoles.

Methodology Rationale: This protocol uses N-Bromosuccinimide (NBS) as the brominating
agent. NBS is a convenient and safer alternative to liquid bromine, providing a source of
electrophilic bromine (Br*). The reaction proceeds via electrophilic aromatic substitution, where
the imidazole ring attacks the bromine atom of NBS. The use of two equivalents of NBS
ensures the dibromination occurs.

Step-by-Step Protocol:

e Reaction Setup: In a round-bottom flask protected from light, dissolve 1-methylimidazole (1.0
eq) in a suitable solvent such as dichloromethane (CH2Clz) or acetonitrile.

e Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of
the bromination reaction and minimize the formation of side products.

e Bromination: Add N-Bromosuccinimide (2.0-2.2 eq) portion-wise to the stirred solution,
ensuring the temperature remains below 5 °C.

e Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until
TLC analysis indicates complete consumption of the starting material.

e Workup: Quench the reaction by adding a saturated agueous solution of sodium thiosulfate
to consume any unreacted bromine.

o Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the
combined organic layers with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The resulting crude solid can be purified by column
chromatography on silica gel or by recrystallization to afford pure 2,5-Dibromo-1-methyl-1H-
imidazole.

Core Reactivity: A Gateway to Molecular Complexity
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The synthetic utility of 2,5-Dibromo-1-methyl-1H-imidazole stems from the differential
reactivity of its two C-Br bonds, enabling its use in palladium-catalyzed cross-coupling
reactions. These reactions are pillars of modern organic synthesis, allowing for the precise
formation of carbon-carbon and carbon-heteroatom bonds.[8]

2,5-Dibromo-1-methyl-1H-imidazole
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Key cross-coupling pathways for 2,5-Dibromo-1-methyl-1H-imidazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably one of the most robust methods for forming C(sp?)-
C(sp?) bonds, coupling an organoboron reagent with an organic halide.[9][10]

Methodology Rationale: This reaction is valued for the operational simplicity, mild conditions,
and the commercial availability of a vast library of boronic acids. The choice of palladium
catalyst, ligand, and base is critical for achieving high yields.[11] The base (e.g., K3POa,
Cs2C0:3) is essential for the transmetalation step of the catalytic cycle.

General Protocol for Suzuki-Miyaura Coupling:

» Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or
Nitrogen), combine 2,5-Dibromo-1-methyl-1H-imidazole (1.0 eq), the desired arylboronic
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acid (1.1 or 2.2 eq for mono- or di-substitution), and a base such as KsPOa (3.0 eq).

o Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%) and, if necessary, a
ligand.

e Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and
water.[10] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

o Reaction: Heat the mixture to the required temperature (e.g., 90-100 °C) and stir for 4-24
hours, monitoring by TLC or LC-MS.[10]

o Workup and Purification: After cooling, dilute the mixture with water and extract with an
organic solvent. The combined organic layers are dried, concentrated, and the crude product
is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp?)-C(sp) bond between an organic
halide and a terminal alkyne, a cornerstone for synthesizing acetylenic compounds.[9][12]

Methodology Rationale: The reaction is typically co-catalyzed by palladium and copper(l) salts.
[12] The palladium complex activates the C-Br bond, while the copper(l) species forms a
copper acetylide, which facilitates the crucial transmetalation step. An amine base (e.g.,
triethylamine) acts as both the base and often as a solvent.[9]

General Protocol for Sonogashira Coupling:

e Reaction Setup: To a solution of 2,5-Dibromo-1-methyl-1H-imidazole (1.0 eq) and the
terminal alkyne (1.2 or 2.4 eq) in a suitable solvent (e.g., THF or DMF), add the palladium
catalyst (e.g., Pd(PPhs)s, 5 mol%) and a copper(l) salt (e.g., Cul, 10 mol%).[9]

o Base Addition: Add a suitable amine base, such as triethylamine or diisopropylamine.[9]

o Reaction: Degas the mixture and stir at room temperature or an elevated temperature under
an inert atmosphere until the starting material is consumed.

» Workup and Purification: Upon completion, filter the reaction mixture to remove salts,
concentrate the filtrate, and purify the residue by column chromatography.
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Stille Coupling

The Stille reaction couples an organic halide with an organostannane (tin) reagent, offering a
versatile method that is tolerant of a wide array of functional groups.[13][14]

Methodology Rationale: A key advantage of the Stille coupling is the stability of the
organostannane reagents. The reaction is driven by the formation of a stable tin-halide
byproduct. The choice of palladium catalyst and solvent is crucial for success. A primary
drawback is the toxicity of the tin reagents, which necessitates careful handling and purification
to remove tin byproducts.[14]

General Protocol for Stille Coupling:

e Reaction Setup: In a flame-dried flask under an inert atmosphere, combine 2,5-Dibromo-1-
methyl-1H-imidazole (1.0 eq) and the palladium catalyst (e.g., Pd(PPhs)4, 5 mol%) in an
anhydrous solvent like toluene or DMF.[13]

» Reagent Addition: Add the organostannane reagent (1.1 or 2.2 eq) via syringe.

e Reaction: Heat the reaction mixture (e.g., 100 °C) and stir for the required time, monitoring
progress by TLC or LC-MS.[13]

o Workup and Purification: Cool the reaction, and perform a standard aqueous workup. Due to
the toxicity of tin compounds, purification must be rigorous, often involving column
chromatography and sometimes a fluoride wash to remove tin residues.

Applications in Research and Development

The diverse molecular architectures accessible from 2,5-Dibromo-1-methyl-1H-imidazole
make it a high-value intermediate in multiple R&D sectors.

o Medicinal Chemistry: The imidazole core is central to numerous pharmaceuticals.[15] This
building block is used to synthesize libraries of compounds for screening as potential kinase
inhibitors, antiviral agents, and other bioactive heterocycles.[2][3] The ability to selectively
introduce different groups at the 2- and 5-positions allows for fine-tuning of structure-activity
relationships (SAR).
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o Materials Science: The unique electronic properties of the imidazole ring are leveraged in the
creation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and
organic field-effect transistors (OFETSs). The cross-coupling reactions allow for the
construction of conjugated systems with tailored photophysical properties.[1]

o Agrochemicals: The imidazole scaffold is also present in various fungicides and herbicides.
This intermediate serves in the development of novel crop protection agents.[3]

Conclusion

2,5-Dibromo-1-methyl-1H-imidazole is far more than a simple halogenated heterocycle; it is a
strategically designed molecular tool. Its stable, N-protected core and two orthogonally
addressable bromine atoms provide a reliable and versatile platform for constructing complex
molecular targets. The mastery of its synthesis and, more importantly, its application in robust
cross-coupling reactions, empowers chemists to rapidly explore chemical space and accelerate
innovation in pharmaceuticals, materials, and beyond. The protocols and insights provided in
this guide serve as a foundational resource for harnessing the full potential of this powerful
synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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